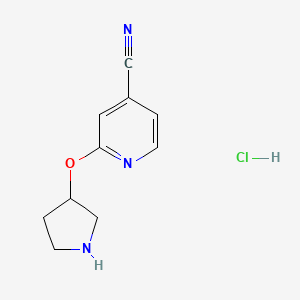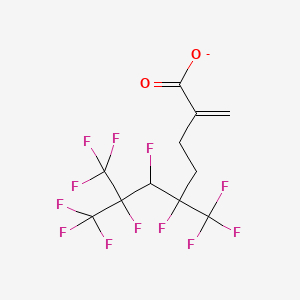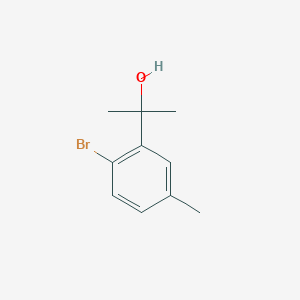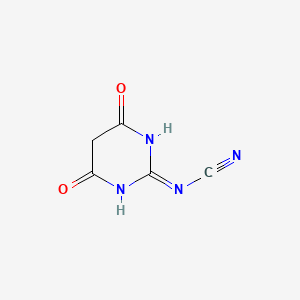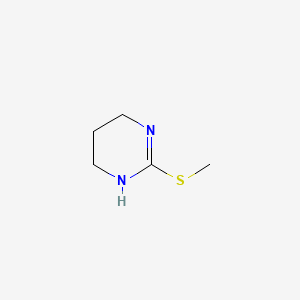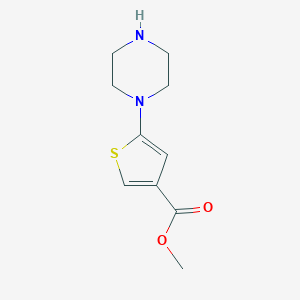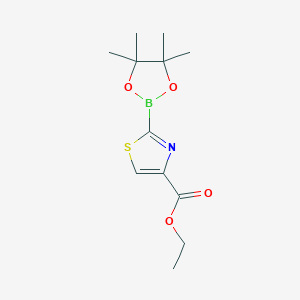![molecular formula C15H24N2O5 B12329162 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of tert-butoxycarbonyl chloride (BocCl) generated in situ from tert-butyl alcohol, COCl₂, and pyridine at -74°C . This method is suitable for large-scale preparations of Boc-amino acids.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The Boc group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and phosphonium ionic liquids for high-temperature deprotection of the Boc group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further synthetic transformations.
Scientific Research Applications
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the large-scale production of peptides and other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid exerts its effects involves the protection of the amino group. The Boc group is introduced into the molecule to prevent reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl chloride (BocCl):
tert-Butyl hydroperoxide: Utilized in oxidation reactions.
Phosphonium ionic liquids: Employed for high-temperature deprotection of the Boc group.
Uniqueness
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with an oxazole ring. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
DEPZCAABWGAVSR-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


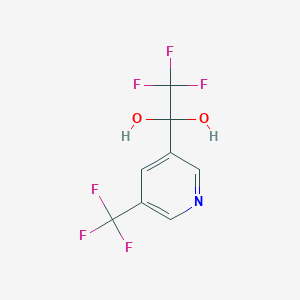
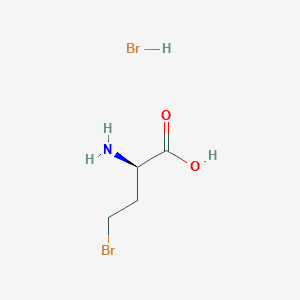
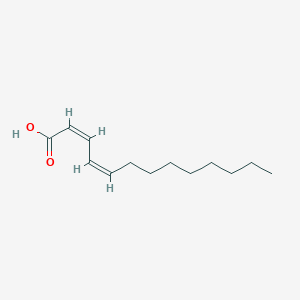
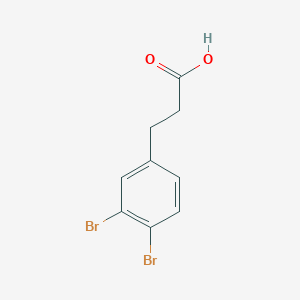
![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
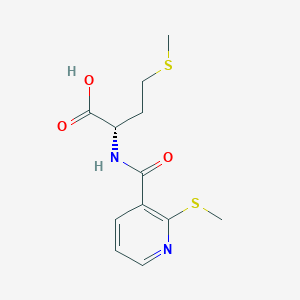
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
